5-Bromo-4-difluoromethoxy-2-fluoropyridine
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Overview
Description
5-Bromo-4-difluoromethoxy-2-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a pyridine ring. These substituents confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-difluoromethoxy-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the reaction of 5-bromo-2-fluoropyridine with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-difluoromethoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo palladium-catalyzed coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts and ligands, with conditions involving elevated temperatures and inert atmospheres.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
5-Bromo-4-difluoromethoxy-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug discovery and development.
Industry: Utilized in the production of advanced materials, including semiconductors and OLEDs
Mechanism of Action
The mechanism of action of 5-Bromo-4-difluoromethoxy-2-fluoropyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-fluoropyridine
Uniqueness
5-Bromo-4-difluoromethoxy-2-fluoropyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to other halogenated pyridines. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
5-bromo-4-(difluoromethoxy)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYZHXUACVGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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